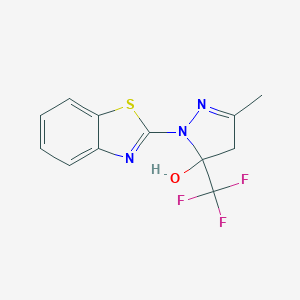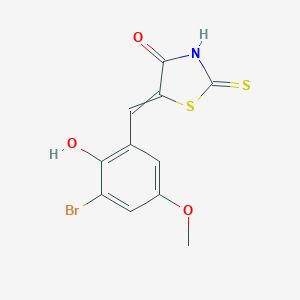![molecular formula C22H29N5O2 B415221 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 332400-77-8](/img/structure/B415221.png)
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in several physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione selectively antagonizes the P2Y1 receptor, which is involved in several physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. By blocking this receptor, 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione inhibits platelet aggregation and smooth muscle contraction, which can lead to its potential therapeutic applications.
Biochemical and Physiological Effects:
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, which can reduce the risk of thrombotic disorders such as stroke and myocardial infarction. It also inhibits smooth muscle contraction, which can be beneficial in the treatment of asthma and chronic obstructive pulmonary disease. Additionally, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential off-target effects should be carefully considered when interpreting results.
Orientations Futures
There are several future directions for research on 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. One potential direction is to further investigate its potential therapeutic applications in thrombotic disorders, asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, the development of more soluble derivatives of 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione could improve its utility in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be synthesized using several methods, including the reaction of 2,4-dichloropyrimidine with heptylamine and methylamine in the presence of palladium on carbon catalyst. The resulting intermediate is then reacted with phenylhydrazine to obtain 3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.
Applications De Recherche Scientifique
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit platelet aggregation, which makes it a potential candidate for the treatment of thrombotic disorders such as stroke and myocardial infarction. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-3-4-5-6-10-14-27-20(28)18-19(24(2)22(27)29)23-21-25(15-11-16-26(18)21)17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRIKZSJIYJDHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415138.png)
![2-({4-nitrobenzyl}sulfanyl)-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B415139.png)
![5-amino-3-{1-cyano-2-[5-nitro-2,4-di(1-piperidinyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415140.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415143.png)


![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415149.png)
![4-[4-(Benzyloxy)-3-methoxybenzothioyl]morpholine](/img/structure/B415150.png)

![ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415156.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415158.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415159.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415160.png)